PDK1 Inhibitor Scaffold: In Vivo Efficacy and Tolerability Compared to FDA-Approved Chemotherapeutics
Derivatives built on the 3-amino-1,2,4-triazin-5(2H)-one scaffold demonstrate equal in vivo efficacy with superior tolerability compared to the reference FDA-approved drugs cisplatin and gemcitabine. The lead derivative 5i (bearing the 3-amino-1,2,4-triazine core) showed comparable tumor suppression in a highly aggressive Kras-mutant pancreatic ductal adenocarcinoma solid tumor model while exhibiting a more favorable tolerability profile [1].
| Evidence Dimension | In vivo antitumor efficacy and tolerability (derivative-based comparison) |
|---|---|
| Target Compound Data | Lead derivative 5i demonstrated equal efficacy and better tolerability profile |
| Comparator Or Baseline | Cisplatin and gemcitabine (FDA-approved reference chemotherapeutics) |
| Quantified Difference | Equal efficacy; better tolerability profile (qualitatively assessed) |
| Conditions | Kras-mutant solid tumor model; in vivo assay |
Why This Matters
This in vivo comparative data establishes the scaffold's therapeutic relevance and reduces the translational risk for procurement decisions in oncology drug discovery programs.
- [1] Carbone D, et al. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Int J Mol Sci. 2023;24(4):3679. doi:10.3390/ijms24043679. View Source
